2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
Chemical Structure: The compound features a valerophenone backbone substituted at the 2' and 3' positions with chlorine atoms and a 5,5-dimethyl-1,3-dioxane ring at the 5-position of the pentanone chain (CAS: 898756-85-9, C₁₇H₂₂Cl₂O₃) . Key Properties:
- Molecular weight: 345.3 g/mol
- Purity: ≥95% (commercial sources)
- Computed XLogP3: 4.7 (indicating high lipophilicity) .
The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, though detailed biological activity data remain unpublished .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVISQIMGMWRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646051 | |
| Record name | 1-(2,3-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-85-9 | |
| Record name | 1-(2,3-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
- Enzyme Inhibition : Research indicates that 2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may inhibit specific enzymes by binding to their active sites. This property is significant for developing new therapeutic agents targeting various diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains makes it a candidate for further investigation in the development of new antibiotics.
- Drug Delivery Systems : The unique structural features of this compound allow it to be explored as a component in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and targeted delivery of therapeutic agents.
Materials Science Applications
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific properties. Its dioxane ring structure can facilitate the formation of copolymers that exhibit enhanced thermal stability and mechanical strength.
- Coatings and Adhesives : Due to its chemical stability and reactivity, 2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone finds applications in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
Biological Research Applications
- Cell Signaling Studies : The interaction of this compound with cellular targets can provide insights into cell signaling pathways. Understanding these interactions is crucial for elucidating mechanisms of action in various biological processes.
- Toxicology Studies : Given its chemical properties, the compound is also being studied for its potential toxicological effects on human health and the environment. Research in this area aims to assess safety profiles and regulatory compliance for future applications .
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The dioxane ring may contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Dichloro-Substituted Derivatives
*Estimated based on structural similarity.
Synthesis Notes: Chlorinated analogs are synthesized via Friedel-Crafts acylation or nucleophilic substitution, with the 5,5-dimethyl-1,3-dioxane ring introduced through protecting-group strategies .
Fluoro- and Trifluoromethyl-Substituted Analogs
Fluorine and trifluoromethyl groups modulate electronic properties and metabolic stability:
Applications : Fluoro-derivatives are explored in drug discovery for improved bioavailability, while trifluoromethyl groups are common in agrochemicals .
Methoxy-Substituted Derivatives
Methoxy groups introduce electron-donating effects and polarity:
*Predicted values based on computational models .
Physicochemical and Commercial Considerations
- Lipophilicity : Chlorinated derivatives exhibit higher XLogP3 values (~4.7) compared to fluoro (~3.1–3.2) and methoxy analogs (~2.5–3.0), influencing solubility and bioavailability .
- Fluoro- and methoxy-substituted variants remain available, with prices ranging from $463–688/g for methoxy derivatives .
Biological Activity
2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C₁₈H₁₈Cl₂O₃
- CAS Number : 898757-11-4
- Molecular Weight : 365.24 g/mol
The biological activity of 2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone primarily involves its interaction with various biological pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in drug metabolism, particularly UDP-glucuronosyltransferases (UGTs), which play a crucial role in the biotransformation of numerous drugs and xenobiotics.
Inhibition Studies
Recent research has indicated that compounds similar to 2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may inhibit UGT isoforms. For instance, competitive inhibition studies have shown that certain structural analogs can significantly affect the glucuronidation process, potentially leading to altered pharmacokinetics of co-administered drugs .
Study 1: In Vitro Evaluation of UGT Inhibition
A study conducted to evaluate the inhibition of UGT isoforms by various compounds found that 2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exhibited moderate inhibitory effects on UGT1A1 and UGT2B7. The Ki values were calculated to be approximately 15 µM for UGT1A1 and 20 µM for UGT2B7, suggesting a potential for drug-drug interactions when administered alongside other medications metabolized by these enzymes .
Study 2: Lipophilicity and Biological Distribution
Another significant aspect of the biological activity of this compound is its lipophilicity. The octanol-water partition coefficient (Log P) was determined to be around 3.5, indicating a high degree of lipophilicity which is favorable for membrane permeability and potential bioavailability. This property suggests that the compound may effectively penetrate cellular membranes, thus enhancing its biological effects .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂O₃ |
| CAS Number | 898757-11-4 |
| Molecular Weight | 365.24 g/mol |
| Log P (Octanol-Water Partition) | 3.5 |
| Ki (UGT1A1) | ~15 µM |
| Ki (UGT2B7) | ~20 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
